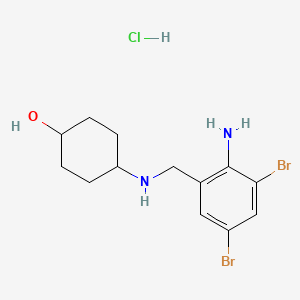
Cortisol 21-Thiolacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cortisol 21-Thiolacetate is an intermediate in the synthesis of Tixocortol, an anti-inflammatory agent . It is also used in fluorescent chemoaffinity labeling . The molecular weight is 420.56 and the molecular formula is C23H32O5S . It appears as a white solid and is soluble in Acetone and DMSO .
Synthesis Analysis
Cortisol 21-Thiolacetate is synthesized from the lipid cholesterol . The process involves the endocrine activity of the gonads and adrenal glands . The synthesis of cortisol is regulated by the hypothalamus-pituitary-adrenal (HPA) axis .Molecular Structure Analysis
The molecular structure of Cortisol 21-Thiolacetate is similar to that of cortisol, with an additional thiolacetate group . The molecular formula is C23H32O5S .Chemical Reactions Analysis
Cortisol 21-Thiolacetate is involved in various chemical reactions. For instance, colorimetric analysis, which relies on a chemical reaction to facilitate a change in visible color, is a strategy for detecting cortisol .Physical And Chemical Properties Analysis
Cortisol 21-Thiolacetate is a white solid . It is soluble in Acetone and DMSO . The molecular weight is 420.56 and the molecular formula is C23H32O5S .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cortisol 21-Thiolacetate involves the conversion of cortisol to its 21-thiol derivative through a series of reactions, followed by acetylation of the thiol group with acetic anhydride.", "Starting Materials": [ "Cortisol", "Thionyl chloride", "Sodium acetate", "Acetic anhydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate" ], "Reaction": [ "Cortisol is reacted with thionyl chloride in methanol to form cortisol 21-chloro derivative.", "The 21-chloro derivative is then treated with sodium acetate in acetic anhydride to form cortisol 21-acetate derivative.", "The 21-acetate derivative is then reacted with sodium bicarbonate in methanol to form cortisol 21-thiol derivative.", "The thiol group of the 21-thiol derivative is then acetylated with acetic anhydride in diethyl ether and hydrochloric acid to form Cortisol 21-Thiolacetate." ] } | |
Número CAS |
74755-63-8 |
Nombre del producto |
Cortisol 21-Thiolacetate |
Fórmula molecular |
C₂₃H₃₂O₅S |
Peso molecular |
420.56 |
Sinónimos |
11β,17-Dihydroxy-21-mercaptoprogesterone 21-Acetate; 11β,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione 21-Acetate; (11β)-21-(Acetylthio)-11,17-dihydroxypregn-4-ene-3,20-dione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






